molecular formula C11H13NO3 B1296700 (S)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester CAS No. 82353-55-7

(S)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester

Cat. No. B1296700
CAS RN: 82353-55-7
M. Wt: 207.23 g/mol
InChI Key: XTXJPZGMVKIPHE-UHFFFAOYSA-N
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Description

“(S)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester” is a complex organic compound. It contains an ester functional group, which is a carbonyl adjacent to an ether linkage . It is derived from a carboxylic acid and an alcohol .


Synthesis Analysis

Esters are usually prepared from carboxylic acids by the methods already discussed. Thus, carboxylic acids are converted directly into esters by S N 2 reaction of a carboxylate ion with a primary alkyl halide or by Fischer esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst .


Molecular Structure Analysis

The molecular structure of an ester involves the combination of a carboxylic acid and an alcohol, resulting in the formation of an ester linkage -COO- . The specific structure of “(S)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester” would require more specific information or computational chemistry analysis.


Chemical Reactions Analysis

Esters undergo various reactions, including esterification, hydrolysis, and reduction . Esterification occurs when an alcohol and a carboxylic acid react in the presence of an acid catalyst . Hydrolysis of an ester can occur in both acidic and basic conditions, resulting in the formation of a carboxylic acid and an alcohol .


Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding, making them intermediate in boiling points between nonpolar alkanes and alcohols . They are somewhat soluble in water, especially those of low molar mass . The specific physical and chemical properties of “(S)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester” would require experimental determination or computational prediction.

Scientific Research Applications

Protection of Carboxylic Acids

Benzyl esters like this compound are often used in organic synthesis as protective groups for carboxylic acids . They prevent unwanted reactions from occurring at the carboxylic acid group while other reactions are being carried out on the molecule .

Esterification Reactions

This compound can be involved in esterification reactions mediated by triethylamine . These reactions can occur between 2-benzyloxy-1-methylpyridinium triflate and carboxylic acids . This process is not affected by alcohols, phenols, amides, and other sensitive functionality .

Benzyne-Mediated Esterification

A benzyne-mediated esterification of carboxylic acids and alcohols can provide products under mild conditions . This involves a selective nucleophilic addition of carboxylic acid to benzyne in the presence of alcohol followed by a transesterification with alcohol .

Peptide Synthesis

This compound can be used as a starting material for peptide synthesis . It can be used in the synthesis of protected amino acids, coupling reagents, linkers and resins, and natural and unusual amino acids .

Medicinal Chemistry

In the field of medicinal chemistry, this compound can be used as a building block . It can be used in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides .

Catalysis

Benzyl esters like this compound can be used in the synthesis of benzylpalladium complexes . These complexes can act as catalysts for the substitution of olefins with benzylic groups .

Mechanism of Action

The mechanism of action of esters depends on their specific structure and the biological context in which they are used. For instance, in the context of protease-activated prodrugs, esters can be cleaved by specific proteases to activate the drug .

Safety and Hazards

The safety and hazards associated with a specific ester depend on its particular structure. General precautions for handling esters include avoiding contact with skin and eyes, not breathing dust, and not ingesting .

properties

IUPAC Name

benzyl N-[(2S)-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-9(7-13)12-11(14)15-8-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3,(H,12,14)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXJPZGMVKIPHE-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C=O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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